molecular formula C13H14O3S2 B030784 2-(2-Thienyl)ethyl toluene-p-sulphonate CAS No. 40412-06-4

2-(2-Thienyl)ethyl toluene-p-sulphonate

Cat. No. B030784
CAS RN: 40412-06-4
M. Wt: 282.4 g/mol
InChI Key: HLPRKWVEMYDPAU-UHFFFAOYSA-N
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Patent
US04127580

Procedure details

8.32 kg (65 moles) of the 2-(2-thienyl)-ethanol obtained in 1. above are mixed with 12.68 kg (66.6 moles) paratoluene sulfonyl chloride and 6.8 kg (67.2 moles) triethylamine and with 63 liters diisopropyl ether at room temperature. After stirring during 70 hours, the reaction mixture is poured over 40 liters water. The organic phase is washed with carbonated water and then with pure water until neutral, after which it is dried over sodium sulfate. Evaporation of the solvent gives 16.62 g (Yield: 90.60%) 2-(2-thienyl)-ethyl paratoluene sulfonate.
Quantity
8.32 kg
Type
reactant
Reaction Step One
Quantity
12.68 kg
Type
reactant
Reaction Step Two
Quantity
6.8 kg
Type
reactant
Reaction Step Two
Quantity
63 L
Type
reactant
Reaction Step Two
Name
Quantity
40 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][OH:8].[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1.C(N(CC)CC)C.C(OC(C)C)(C)C>O>[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15]([O:8][CH2:7][CH2:6][C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)(=[O:17])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
8.32 kg
Type
reactant
Smiles
S1C(=CC=C1)CCO
Step Two
Name
Quantity
12.68 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
6.8 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
63 L
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
40 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring during 70 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with carbonated water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with pure water until neutral, after which it is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.62 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.